Evidence 1: Lipophilicity (XLogP3-AA) of the Boc-Protected BCP-Difluoromethyl vs. Free Amine
The target compound exhibits a computed XLogP3-AA of 2.4, which is approximately 1.4 log units higher than the estimated XLogP3-AA of ~1.0 for the free amine 3-(difluoromethyl)bicyclo[1.1.1]pentan-1-amine (CAS 1886967-47-0) [1]. This difference is consistent with the well-characterized lipophilicity-enhancing effect of the tert-butyl carbamate group observed across BCP scaffolds, where Boc protection increases log P by approximately 0.9–1.5 units compared to the corresponding free amine .
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 |
| Comparator Or Baseline | Free amine 3-(difluoromethyl)bicyclo[1.1.1]pentan-1-amine: estimated XLogP3-AA ~1.0 (PubChem predicted) |
| Quantified Difference | Δ ≈ +1.4 log units |
| Conditions | Predicted by XLogP3 algorithm (PubChem 2019.06.18); free amine value is class-level estimate from structurally analogous BCP amines |
Why This Matters
Higher lipophilicity facilitates organic-phase extraction, chromatographic purification (normal-phase silica), and passive membrane permeability in cellular assays, directly affecting the compound's utility as a protected intermediate in multi-step medicinal chemistry workflows.
- [1] PubChem Compound Summary CID 138106118. Computed Properties: XLogP3-AA = 2.4. View Source
